molecular formula C55H76N18O14 B12109932 (d-Ser6)-goserelin

(d-Ser6)-goserelin

Cat. No.: B12109932
M. Wt: 1213.3 g/mol
InChI Key: QFOFNUJOVIOVTO-UHFFFAOYSA-N
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Description

(d-Ser6)-goserelin is a synthetic peptide analog of gonadotropin-releasing hormone (GnRH). It is designed to mimic the natural hormone but with modifications that enhance its stability and efficacy. This compound is primarily used in medical applications, particularly in the treatment of hormone-sensitive cancers such as prostate and breast cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (d-Ser6)-goserelin involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added sequentially, with each addition involving a series of deprotection and coupling steps. The specific conditions for each step, such as the choice of protecting groups and coupling reagents, can vary depending on the desired purity and yield of the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using automated peptide synthesizers. These machines can handle large quantities of reagents and perform the repetitive steps of SPPS efficiently. After synthesis, the peptide is cleaved from the resin, purified using high-performance liquid chromatography (HPLC), and lyophilized to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(d-Ser6)-goserelin can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.

    Reduction: Reduction reactions can reverse oxidation, restoring the original methionine residue.

    Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Amino acid derivatives and coupling reagents such as HBTU or DIC are used in SPPS.

Major Products Formed

The major products formed from these reactions include oxidized or reduced forms of the peptide and various analogs with substituted amino acids.

Scientific Research Applications

(d-Ser6)-goserelin has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.

    Biology: Researchers use it to investigate the role of GnRH analogs in regulating reproductive hormones.

    Medicine: It is extensively studied for its therapeutic potential in treating hormone-sensitive cancers and other conditions like endometriosis.

    Industry: The compound is used in the development of sustained-release formulations for long-term hormone therapy.

Mechanism of Action

(d-Ser6)-goserelin exerts its effects by binding to the GnRH receptors in the pituitary gland. This binding initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). with continuous administration, it leads to downregulation of these receptors, resulting in decreased production of sex hormones (testosterone and estrogen). This mechanism is particularly useful in treating hormone-dependent cancers by reducing hormone levels to castrate levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(d-Ser6)-goserelin is unique due to its specific amino acid sequence and modifications that enhance its stability and efficacy. Compared to other GnRH analogs, it has a longer half-life and can be administered less frequently, making it more convenient for patients.

Properties

Molecular Formula

C55H76N18O14

Molecular Weight

1213.3 g/mol

IUPAC Name

N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C55H76N18O14/c1-28(2)19-37(46(79)64-36(9-5-17-60-54(56)57)53(86)73-18-6-10-43(73)52(85)71-72-55(58)87)65-50(83)41(25-74)69-47(80)38(20-29-11-13-32(76)14-12-29)66-51(84)42(26-75)70-48(81)39(21-30-23-61-34-8-4-3-7-33(30)34)67-49(82)40(22-31-24-59-27-62-31)68-45(78)35-15-16-44(77)63-35/h3-4,7-8,11-14,23-24,27-28,35-43,61,74-76H,5-6,9-10,15-22,25-26H2,1-2H3,(H,59,62)(H,63,77)(H,64,79)(H,65,83)(H,66,84)(H,67,82)(H,68,78)(H,69,80)(H,70,81)(H,71,85)(H4,56,57,60)(H3,58,72,87)

InChI Key

QFOFNUJOVIOVTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6

Origin of Product

United States

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